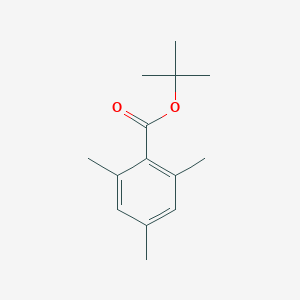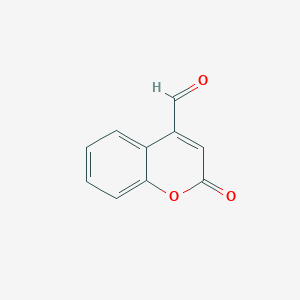
ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans (EBCC) is a cyclic ester compound with a molecular formula of C13H24O2. It is a colorless liquid at room temperature and has a sweet smell. EBCC is used in a variety of scientific research applications including drug development, medical research, and biochemistry. Its unique chemical structure and properties make it an ideal candidate for a variety of laboratory experiments.
Wirkmechanismus
EBCC is a cyclic ester compound, which means that it can be broken down into two parts: the carboxylic acid and the alcohol. The carboxylic acid portion of EBCC is responsible for its physiological effects. The carboxylic acid portion of EBCC can bind to certain proteins, enzymes, and other molecules in the body and affect their function. The alcohol portion of EBCC can also affect the function of proteins, enzymes, and other molecules in the body.
Biochemical and Physiological Effects
EBCC has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have anti-oxidant and anti-viral properties. Additionally, EBCC has been shown to have anti-bacterial and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using EBCC in laboratory experiments is its versatility. It can be used in a variety of experiments and can be used as a starting material for the synthesis of a variety of drugs. Additionally, EBCC is relatively easy to obtain and is relatively inexpensive. The main limitation of using EBCC in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
For the use of EBCC in scientific research include its use in the development of new drugs and treatments. Additionally, EBCC could be used to study the biochemical and physiological effects of certain compounds on the human body. Additionally, EBCC could be used to study the effects of certain compounds on the environment. Finally, EBCC could be used to study the effects of certain compounds on the immune system.
Synthesemethoden
EBCC can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with a halide. This reaction produces the desired product, EBCC. Another method of synthesis is the Fischer esterification reaction, which involves the reaction of an acid and an alcohol. This method is often used to produce higher yields of EBCC.
Wissenschaftliche Forschungsanwendungen
EBCC is used in a variety of scientific research applications. It is used in drug development, medical research, and biochemistry. In drug development, EBCC is used as a starting material in the synthesis of a variety of drugs. In medical research, EBCC is used to study the effects of certain drugs on the human body. In biochemistry, EBCC is used to study the biochemical and physiological effects of certain compounds.
Eigenschaften
IUPAC Name |
ethyl 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEOFKSYWOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-butylcyclohexane-1-carboxylate, trans | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)


![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)




![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
